molecular formula C13H10F2O3 B11866183 2-(Difluoromethoxy)naphthalene-8-acetic acid

2-(Difluoromethoxy)naphthalene-8-acetic acid

Cat. No.: B11866183
M. Wt: 252.21 g/mol
InChI Key: LPIKGQYRSDFHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)naphthalene-8-acetic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-8-acetic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the acetic acid group. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-8-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Similar in structure but lacks the difluoromethoxy group, which can result in different chemical and biological properties.

    Difluoromethoxylated ketones: Share the difluoromethoxy group but differ in the overall structure and functional groups attached.

Uniqueness

The combination of these functional groups can result in unique reactivities and biological activities compared to similar compounds .

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[7-(difluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-10-5-4-8-2-1-3-9(6-12(16)17)11(8)7-10/h1-5,7,13H,6H2,(H,16,17)

InChI Key

LPIKGQYRSDFHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.